molecular formula C10H12FNO2 B12897911 3-Fluoro-2-[(oxolan-3-yl)oxy]aniline CAS No. 917909-42-3

3-Fluoro-2-[(oxolan-3-yl)oxy]aniline

Cat. No.: B12897911
CAS No.: 917909-42-3
M. Wt: 197.21 g/mol
InChI Key: PSVWCVYTLCWPGC-UHFFFAOYSA-N
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Description

3-Fluoro-2-((tetrahydrofuran-3-yl)oxy)aniline is an organic compound with the molecular formula C10H12FNO It is a derivative of aniline, where the amino group is substituted with a fluoro group and a tetrahydrofuran-3-yl-oxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoro-2-((tetrahydrofuran-3-yl)oxy)aniline typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3-fluoroaniline and tetrahydrofuran.

    Reaction Conditions: The reaction involves the nucleophilic substitution of the fluoro group on the aniline ring with the tetrahydrofuran-3-yl-oxy group. This can be achieved using a base such as sodium hydride (NaH) in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures.

    Purification: The product is then purified using standard techniques such as column chromatography or recrystallization.

Industrial Production Methods

In an industrial setting, the production of 3-Fluoro-2-((tetrahydrofuran-3-yl)oxy)aniline may involve:

    Large-Scale Reactors: Utilizing large-scale reactors to handle the reaction under controlled conditions.

    Continuous Flow Systems: Employing continuous flow systems to enhance the efficiency and yield of the reaction.

    Automated Purification: Using automated purification systems to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-2-((tetrahydrofuran-3-yl)oxy)aniline can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinone derivatives.

    Reduction: Reduction reactions can convert the fluoro group to a hydrogen atom, yielding the parent aniline derivative.

    Substitution: The fluoro group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst (Pd/C) are used.

    Substitution: Nucleophiles like sodium azide (NaN3) or thiourea (NH2CSNH2) can be used under basic conditions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Parent aniline derivative.

    Substitution: Various substituted aniline derivatives depending on the nucleophile used.

Scientific Research Applications

3-Fluoro-2-((tetrahydrofuran-3-yl)oxy)aniline has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound in drug discovery.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific properties such as improved thermal stability and mechanical strength.

Mechanism of Action

The mechanism of action of 3-Fluoro-2-((tetrahydrofuran-3-yl)oxy)aniline involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes or receptors involved in various biological processes.

    Pathways: It can modulate signaling pathways related to inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

Similar Compounds

    3-Fluoroaniline: Lacks the tetrahydrofuran-3-yl-oxy group, making it less versatile in chemical reactions.

    2-((Tetrahydrofuran-3-yl)oxy)aniline: Lacks the fluoro group, which may affect its reactivity and biological activity.

    3-Fluoro-2-((tetrahydrofuran-2-yl)oxy)aniline: Similar structure but with a different position of the tetrahydrofuran-oxy group, which can influence its chemical properties.

Uniqueness

3-Fluoro-2-((tetrahydrofuran-3-yl)oxy)aniline is unique due to the presence of both the fluoro and tetrahydrofuran-3-yl-oxy groups, which confer distinct chemical and biological properties

Properties

CAS No.

917909-42-3

Molecular Formula

C10H12FNO2

Molecular Weight

197.21 g/mol

IUPAC Name

3-fluoro-2-(oxolan-3-yloxy)aniline

InChI

InChI=1S/C10H12FNO2/c11-8-2-1-3-9(12)10(8)14-7-4-5-13-6-7/h1-3,7H,4-6,12H2

InChI Key

PSVWCVYTLCWPGC-UHFFFAOYSA-N

Canonical SMILES

C1COCC1OC2=C(C=CC=C2F)N

Origin of Product

United States

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